1-(4-Chloro-2,3-difluorophenyl)ethanol is an organic compound with significant relevance in pharmaceutical chemistry. This compound is primarily recognized as an intermediate in the synthesis of various pharmaceuticals, including ticagrelor, which is used as an anticoagulant. The compound's unique structure, featuring a chloro and difluoro-substituted phenyl group, contributes to its chemical reactivity and biological activity.
The compound can be sourced from various chemical suppliers and is often synthesized in laboratory settings or industrial production facilities. Its synthesis involves several methods that utilize different reagents and catalysts.
1-(4-Chloro-2,3-difluorophenyl)ethanol falls under the category of alcohols due to the presence of a hydroxyl group (-OH). It is classified as a halogenated alcohol because of the chlorinated and fluorinated substituents on the aromatic ring.
The synthesis of 1-(4-Chloro-2,3-difluorophenyl)ethanol can be achieved through various methods, primarily focusing on the reduction of 1-(4-Chloro-2,3-difluorophenyl)ethanone. Common methods include:
The reactions typically occur under controlled conditions, including specific temperatures (often around room temperature to 36°C) and pH levels (maintained near neutral). Techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are employed to monitor reaction progress and assess product purity.
The molecular formula of 1-(4-Chloro-2,3-difluorophenyl)ethanol is , with a molecular weight of approximately 192.59 g/mol. The structure features:
This arrangement influences both its physical properties and reactivity.
The compound's structural characteristics can be analyzed using techniques such as NMR spectroscopy and mass spectrometry, which provide insights into its functional groups and molecular interactions.
1-(4-Chloro-2,3-difluorophenyl)ethanol participates in several chemical reactions:
Common reagents for these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and polar aprotic solvents like dimethyl sulfoxide for substitution reactions.
The primary mechanism of action for 1-(4-Chloro-2,3-difluorophenyl)ethanol involves its role as a chiral alcohol intermediate in pharmaceutical synthesis. The reduction process transforms the ketone into an alcohol while maintaining stereochemical integrity.
Biochemical pathways indicate that this compound's activity is influenced by environmental factors such as temperature and pH, which affect enzyme activity during its synthesis .
1-(4-Chloro-2,3-difluorophenyl)ethanol typically appears as a yellow oily liquid. Its boiling point and melting point data are essential for handling and application purposes.
The compound exhibits moderate polarity due to the hydroxyl group while also displaying reactivity typical of halogenated compounds. Its solubility in organic solvents makes it suitable for various chemical applications.
1-(4-Chloro-2,3-difluorophenyl)ethanol serves multiple purposes in scientific research:
Catalytic hydrogen transfer (CHT) reactions provide a metal-free approach for ketone precursor reduction by leveraging hydrogen donors in place of molecular hydrogen. For 1-(4-chloro-2,3-difluorophenyl)ethanone reduction, formic acid-triethylamine mixtures serve as effective hydride sources under mild conditions (40–60°C). This system achieves high conversion (>95%) through a dynamic kinetic resolution mechanism, where the in situ-generated HCOO⁻ anion transfers hydride to the prochiral carbonyl carbon. The reaction typically employs aprotic solvents (toluene, dichloromethane), with isolation yields exceeding 90% after aqueous workup and distillation [1].
Comparatively, traditional metal-catalyzed hydrogenation utilizes palladium or nickel catalysts under pressurized H₂ (5–10 bar). While effective for dehalogenation-sensitive substrates, chlorine retention remains challenging. Alkaline earth metal borohydrides (e.g., NaBH₄) in ethanol offer a cost-effective alternative but suffer from racemization issues (ee <10%), necessitating additional chiral resolution steps. The table below contrasts key CHT approaches:
Table 1: Catalytic Hydrogen Transfer Methodologies
Hydrogen Donor | Catalyst/Additive | Solvent | Temperature (°C) | Yield (%) | ee (%) |
---|---|---|---|---|---|
Formic acid | Triethylamine | Toluene | 50 | 92 | Racemic |
Sodium formate | Pd/C (5 wt%) | Water | 80 | 85 | Racemic |
Isopropanol | KOH | Toluene | 82 | 78 | Racemic |
Biocatalysis has emerged as the dominant industrial strategy for synthesizing enantiopure 1-(4-chloro-2,3-difluorophenyl)ethanol, leveraging NAD(P)H-dependent ketoreductases (KREDs). Engineered KREDs achieve near-perfect stereoselectivity (>99.9% ee) by precisely orienting the prochiral ketone within the enzyme active site. Directed evolution of Chryseobacterium sp. ketoreductase ChKRED20 yielded the mutant L205A, enhancing specific activity 10-fold (178 μmol/min/mg) and thermal stability (t₁/₂ at 50°C increased 70%). This mutant enables complete conversion of 200 g/L ketone substrate within 20 hours, delivering (S)-enantiomers with 95% isolated yield [4].
Structure-guided engineering of Candida glabrata CgKR1 identified dual mutations (F92V/Y208T) that invert stereoselectivity and boost catalytic efficiency (kcat/Km 105× wild-type). Molecular docking reveals these mutations widen the substrate-binding pocket, optimizing halogen-π interactions with the difluorophenyl group. Whole-cell biocatalysis using recombinant E. coli expressing CmCR reductase achieves 500 g/L substrate loading with space-time yields of 809 g/L·d in DES-water co-solvent systems [3] [5].
Table 2: Engineered Carbonyl Reductases for Enantioselective Synthesis
Enzyme | Mutation(s) | Substrate Loading (g/L) | Time (h) | ee (%) | STY (g/L·d) |
---|---|---|---|---|---|
ChKRED20 | L205A | 200 | 20 | >99.9 | 240 |
CgKR1 | F92V/Y208T | 400 | 11 | >99.9 | 809 |
LsCR | N101D/A117G/F147L | 400 | 11 | >99.9 | 809 |
KR-01 (Leifsonia) | Wild-type | 500 | 18 | >99.9 | 667 |
Transition-metal catalysts with chiral ligands enable asymmetric hydrogenation of aryl ketones but face limitations with halogenated substrates. Rhodium-DuPhos and iridium-PHOX complexes achieve 90–95% ee for analogous difluorophenyl ketones but require meticulous control of chlorine retention. Typical conditions involve low temperatures (–20°C) and pressurized H₂ (50–100 psi), with catalyst loadings of 0.5–1 mol%. Borane-mediated reductions using Corey-Bakshi-Shibata (CBS) catalysts afford higher chemoselectivity (>98% chlorine retention) but necessitate stoichiometric chiral auxiliaries, increasing costs at scale [3].
Industrial adoption remains limited due to:
Solvent engineering critically impacts reaction kinetics and enantioselectivity. For biocatalytic reductions, deep eutectic solvents (DES) enhance substrate solubility and enzyme stability. DES composed of choline chloride (ChCl) and glycerol (1:2 molar ratio) in 20–30% aqueous mixtures increase the solubility of lipophilic ketones 4–6× compared to water alone. This reduces mass transfer limitations, enabling substrate loadings >500 g/L. DES viscosity, modulated by water content (10–15%), maintains optimal membrane permeability in whole-cell systems [2] [6].
Co-solvent selection also governs cofactor regeneration efficiency. Isopropanol (10–30% v/v) serves as a "smart cosubstrate" in KRED-catalyzed reductions, driving NADPH recycling while minimizing product inhibition. Process metrics demonstrate:
Table 3: Solvent Systems for Industrial Biocatalysis
Solvent System | Substrate Loading (g/L) | Conversion (%) | ee (%) | Half-Life (h, 40°C) |
---|---|---|---|---|
Phosphate buffer | 100 | 48 | >99.9 | 48 |
20% ChCl:Glycerol | 500 | 99 | >99.9 | 156 |
15% ChCl:1,4-Butanediol | 350 | 95 | >99.9 | 132 |
30% Isopropanol | 300 | 98 | >99.9 | 72 |
CAS No.: 28633-45-6
CAS No.: 27668-52-6
CAS No.: 53938-08-2
CAS No.: 949092-65-3
CAS No.: